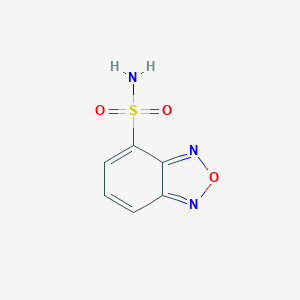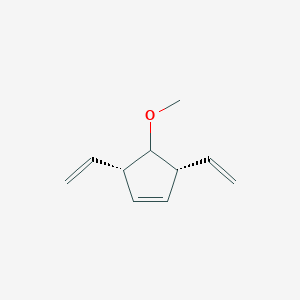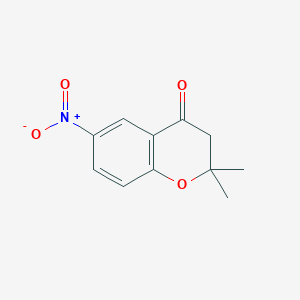![molecular formula C6H13BrN2 B037993 Dihydrobromure de 2-méthyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 114086-15-6](/img/structure/B37993.png)
Dihydrobromure de 2-méthyl-2,5-diazabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a bicyclic organic compound with the molecular formula C6H14Br2N2. It is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at positions 2 and 5. This compound is often used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the reaction of 2-methyl-2,5-diazabicyclo[2.2.1]heptane with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process involves:
- Dissolving 2-methyl-2,5-diazabicyclo[2.2.1]heptane in an appropriate solvent.
- Adding hydrobromic acid to the solution.
- Allowing the reaction to proceed at a specific temperature and time to ensure complete conversion to the dihydrobromide salt.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide may involve large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the bicyclic structure.
Substitution: The nitrogen atoms in the bicyclic framework can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the bicyclic framework.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A similar compound with a bicyclic structure but without the methyl group at position 2.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with nitrogen atoms at different positions.
Uniqueness
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to the presence of the methyl group at position 2, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can affect its applications in research and industry.
Propriétés
Numéro CAS |
114086-15-6 |
|---|---|
Formule moléculaire |
C6H13BrN2 |
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide |
InChI |
InChI=1S/C6H12N2.BrH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H |
Clé InChI |
KSHGGRGZBKHXTJ-UHFFFAOYSA-N |
SMILES |
CN1CC2CC1CN2.Br.Br |
SMILES canonique |
CN1CC2CC1CN2.Br |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)












![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
